- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst, ChemCatChem, 2018, 10(6), 1253-1257
Cas no 940-62-5 ((2E)-3-(4-chlorophenyl)prop-2-enoic acid)
(2E)-3-(4-クロロフェニル)プロプ-2-エン酸は、有機合成化学において重要な不飽和カルボン酸の一種です。4-クロロケイ皮酸とも呼ばれるこの化合物は、結晶性固体として得られ、分子内にクロロフェニル基とα,β-不飽和カルボン酸という二つの特徴的な官能基を有しています。特に、共役二重結合を有するため、Michael付加反応やDiels-Alder反応など、さまざまな付加反応の基質として有用です。医薬品中間体や農薬原料としての応用可能性が高く、芳香環上のクロロ基が求電子置換反応の位置選択性を制御できる点が合成化学的に有利な特性です。また、適度な酸性度を示すため、有機金属試薬との反応にも適しています。
940-62-5 structure
Product Name:(2E)-3-(4-chlorophenyl)prop-2-enoic acid
CAS番号:940-62-5
MF:C9H7ClO2
メガワット:182.60368180275
CID:806400
PubChem ID:637797
Update Time:2025-11-01
(2E)-3-(4-chlorophenyl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- trans-4-Chlorocinnamic Acid
- 2-Propenoic acid,3-(4-chlorophenyl)-, (2E)-
- 4-CHLOROCINNAMIC ACID
- Cinnamic acid, p-chloro-, trans-
- trans-p-Chlorocinnamic acid
- 4-Chloro-trans-cinnamic acid
- p-Chloro-trans-cinnamic acid
- RARECHEM BK HC T318
- (2E)-3-(4-Chlorophenyl)-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-(4-chlorophenyl)-, (E)- (ZCI)
- Cinnamic acid, p-chloro-, (E)- (8CI)
- (E)-3-(4-Chlorophenyl)-2-propenoic acid
- (E)-3-(4-Chlorophenyl)acrylic acid
- (E)-4-Chlorocinnamic acid
- (E)-p-Chlorocinnamic acid
- NSC 52172
- trans-3-(4-Chlorophenyl)-2-propenoic acid
- 6J7K3LQS3P
- (2E)-3-(4-Chlorophenyl)-2-propenoic acid
- NS00079746
- 3-(4-Chlorophenyl)-2-propenoic acid
- (2E)-3-(4-chlorophenyl)acrylic acid
- NSC 2756
- NSC-52172
- W-107972
- EN300-17694
- MS-9830
- (E)-3-(4-chlorophenyl)prop-2-enoic acid
- 940-62-5
- NS00025265
- AE-641/01605057
- CHEBI:61116
- 3-(4-Chlorophenyl)propenoic acid
- 3-(4-chlorophenyl)acrylicacid
- Z56989206
- NSC1509
- NSC 1509
- AC-10322
- (2E)-3-(4-chlorophenyl)prop-2-enoic acid
- EINECS 213-373-1
- (E)-3-(4-Chloro-phenyl)-acrylic acid
- EINECS 216-564-8
- HY-Y0729
- ALBB-011722
- p-Chlorocinnamic acid
- (2E)-3-(4-Chlorophenyl)-2-propenoic Acid; NSC 52172;
- 2-Propenoic acid, 3-(4-chlorophenyl)-, (E)-
- 3-(p-Chlorophenyl)acrylic acid
- CHEMBL327951
- SR-01000597225-1
- BCP21408
- 4-Chlorocinnamic acid, 99%
- STK065389
- DTXSID001275521
- 4-Chlorocinnamic Acid, Predominantly Trans
- InChI=1/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3
- AB00443734-03
- NCGC00342159-01
- Cinnamic acid, p-chloro-, (E)-
- NSC52172
- trans-3-(4-chloro-phenyl)-acrylic acid
- EN300-364934
- BDBM50486901
- NSC2756
- Cinnamic acid, p-chloro-
- AKOS000119901
- BBL036957
- CCRIS 3779
- IDI1_030035
- AI3-16650
- 2-PROPENOIC ACID, 3-(4-CHLOROPHENYL)-, (2E)-
- F0850-6846
- 3-(4-chlorophenyl)acrylic acid
- NSC-1509
- 2-Propenoic acid, 3-(4-chlorophenyl)-
- NSC-2756
- CS-0015730
- 1615-02-7
- trans-3-(4-Chlorophenyl)propenoic acid
- MFCD00004396
- SR-01000597225
- HMS1513H03
- E-3-(4-chlorophenyl)propenoic acid
- s12285
- (2E)-3-(4-Chlorophenyl)-2-propenoic acid #
- Q27130822
- WLN: QV1U1R DG
- P-chloro cinnamic acid
- LS-13584
-
- MDL: N/A
- インチ: 1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
- InChIKey: GXLIFJYFGMHYDY-ZZXKWVIFSA-N
- ほほえんだ: C(/C1C=CC(Cl)=CC=1)=C\C(=O)O
計算された属性
- せいみつぶんしりょう: 182.01300
- どういたいしつりょう: 182.0134572g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.2377 (rough estimate)
- ゆうかいてん: 248-250 °C(lit.)
- ふってん: 260.71°C (rough estimate)
- フラッシュポイント: No data available
- 屈折率: 1.5426 (estimate)
- PSA: 37.30000
- LogP: 2.43780
- じょうきあつ: No data available
(2E)-3-(4-chlorophenyl)prop-2-enoic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S36
- RTECS番号:GD8490000
-
危険物標識:
- リスク用語:R22
- ちょぞうじょうけん:Sealed in dry,2-8°C
(2E)-3-(4-chlorophenyl)prop-2-enoic acid 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112848-1000g |
(E)-3-(4-Chlorophenyl)acrylic acid |
940-62-5 | 95% | 1000g |
$213.06 | 2023-08-31 | |
| TRC | C365080-5g |
trans-4-Chlorocinnamic Acid |
940-62-5 | 5g |
$ 115.00 | 2023-04-18 | ||
| TRC | C365080-10g |
trans-4-Chlorocinnamic Acid |
940-62-5 | 10g |
$ 144.00 | 2023-09-08 | ||
| TRC | C365080-25g |
trans-4-Chlorocinnamic Acid |
940-62-5 | 25g |
$ 276.00 | 2023-04-18 | ||
| TRC | C365080-50g |
trans-4-Chlorocinnamic Acid |
940-62-5 | 50g |
$ 672.00 | 2023-04-18 | ||
| TRC | C365080-100g |
trans-4-Chlorocinnamic Acid |
940-62-5 | 100g |
$ 1022.00 | 2023-04-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T41690-5g |
(E)-3-(4-Chlorophenyl)acrylic acid |
940-62-5 | 5g |
¥112.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T41690-25g |
(E)-3-(4-Chlorophenyl)acrylic acid |
940-62-5 | 25g |
¥232.0 | 2021-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C859380-25g |
4-chlorocinnamic acid |
940-62-5 | 98% | 25g |
¥286.00 | 2022-09-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C363A-100g |
(2E)-3-(4-chlorophenyl)prop-2-enoic acid |
940-62-5 | 98% | 100g |
¥727.0 | 2022-05-30 |
(2E)-3-(4-chlorophenyl)prop-2-enoic acid 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ; 12 h, 50 °C
リファレンス
合成方法 2
合成方法 3
合成方法 4
はんのうじょうけん
1.1 Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… Solvents: Toluene , Perfluorodecalin ; 8 h, 80 °C
リファレンス
- Ytterbium perfluorooctanesulfonate-catalyzed Knoevenagel condensation in a fluorous biphasic system, Organic Preparations and Procedures International, 2006, 39(1), 71-75
合成方法 5
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
リファレンス
- Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands, Journal of Medicinal Chemistry, 2020, 63(9), 4579-4602
合成方法 6
はんのうじょうけん
1.1 Reagents: Tributylamine Catalysts: Palladium , Hydroxyethyl cellulose Solvents: Water ; 6 h, 90 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min
リファレンス
- Preparation of hydroxyethyl cellulose supported palladium complex and its catalytic performance for Heck reaction, Henan Daxue Xuebao, 2008, 38(5), 474-478
合成方法 7
はんのうじょうけん
1.1 Reagents: Tributylamine Catalysts: Iron oxide (Fe3O4) , Palladium , 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 2-oxiranylmethyl 2-methy… (triethylene tetramine-modified) Solvents: Dimethylformamide ; 3 h, 95 °C; 95 °C → rt
リファレンス
- Supported nanosized palladium on superparamagnetic composite microspheres as an efficient catalyst for Heck reaction, Catalysis Communications, 2010, 11(7), 606-610
合成方法 8
はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Pyridine ; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
リファレンス
- Design, synthesis, and insecticidal activity of 1,5-diphenyl-1-pentanone analogues, Chinese Journal of Chemistry, 2011, 29(11), 2394-2400
合成方法 9
合成方法 10
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
リファレンス
- Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ, European Journal of Medicinal Chemistry, 2015, 97, 32-41
合成方法 11
合成方法 12
はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Pyridine ; 5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
リファレンス
- Expedient Iodocyclization Approach Toward Polysubstituted 3H-Benzo[e]indoles, Advanced Synthesis & Catalysis, 2015, 357(14-15), 3255-3261
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium acetate Catalysts: Palladium alloy, base, Pd 89,Ni 8.2,P 3 Solvents: Dimethylacetamide ; 15 h, 140 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
リファレンス
- Reusable and Sustainable Nanostructured Skeleton Catalyst: Heck Reaction with Nanoporous Metallic Glass Pd (PdNPore) as a Support, Stabilizer and Ligand-Free Catalyst, Advanced Synthesis & Catalysis, 2011, 353(16), 2927-2932
合成方法 14
はんのうじょうけん
1.1 Catalysts: Dabco Solvents: Dimethylformamide ; 80 min, 100 - 110 °C
リファレンス
- A simple and straightforward synthesis of cinnamic acids and ylidene malononitriles via Knoevenagel condensation employing DABCO as catalyst, Asian Journal of Chemistry, 2017, 29(7), 1561-1564
合成方法 15
はんのうじょうけん
1.1 Reagents: Tributylamine , Oxygen Catalysts: Cellulose (reaction products with epichlorohydrin and thiosemicarbazide) Solvents: Water ; 5 h, 110 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Synthesis of thiosemicarbazide cellulose supported palladium complex and its catalytic behavior in Heck reaction, Shiyou Huagong, 2008, 37(4), 328-332
合成方法 16
はんのうじょうけん
1.1 Reagents: Zinc Solvents: Acetic acid ; 1 min, rt
リファレンス
- Rapid debromination of vic-dibromoalkanes with zinc powder in acetic acid under microwave irradiation, Journal of Chemical Research, 2005, (5), 282-284
合成方法 17
合成方法 18
はんのうじょうけん
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, [μ7-[2-amino-2-[(hydroxy-κO:κO:κO)methyl]-1,3-p… Solvents: Water ; 8 h, 50 °C
リファレンス
- An Efficient Iron(III)-Catalyzed Aerobic Oxidation of Aldehydes in Water for the Green Preparation of Carboxylic Acids, Angewandte Chemie, 2017, 56(14), 3867-3871
合成方法 19
合成方法 20
はんのうじょうけん
1.1 Reagents: Tributylamine , Oxygen Catalysts: Chitosan (crosslinked, hydroxybenzaldehyde-modified chitosan, palladium complexes) Solvents: Dimethylformamide ; 3 h, 80 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Synthesis of chitosan-based polymer supported-palladium catalysts and their catalytic performances for Heck reaction, Gaofenzi Xuebao, 2006, (9), 1033-1037
(2E)-3-(4-chlorophenyl)prop-2-enoic acid Raw materials
- propanedioic acid
- Triethyl phosphonoacetate
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- 4’-Bromoacetophenone
- 4-Chlorobenzaldehyde
- 1-Chloro-4-iodobenzene
- Benzenepropanoic acid, α,β-dibromo-4-chloro-, (αR,βS)-rel-
- methyl 3-(4-chlorophenyl)prop-2-enoate
- (E)-3-(4-Chlorophenyl)acrylaldehyde
(2E)-3-(4-chlorophenyl)prop-2-enoic acid Preparation Products
(2E)-3-(4-chlorophenyl)prop-2-enoic acid サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:940-62-5)(2E)-3-(4-chlorophenyl)prop-2-enoic acid
注文番号:A922539
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 14:33
価格 ($):166.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:940-62-5)4-CHLOROCINNAMIC ACID
注文番号:LE540
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:39
価格 ($):discuss personally
Email:18501500038@163.com
(2E)-3-(4-chlorophenyl)prop-2-enoic acid 関連文献
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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